Vupanorsen is synthesized using advanced oligonucleotide chemistry techniques. The synthesis involves the conjugation of N-acetyl galactosamine to the antisense oligonucleotide backbone, enhancing its delivery to hepatocytes through receptor-mediated endocytosis. This method allows for effective targeting of the liver, where angiopoietin-like 3 is primarily produced, thus facilitating a potent therapeutic effect with reduced systemic exposure compared to unconjugated antisense oligonucleotides .
Vupanorsen has a complex molecular structure characterized by its large size and specific modifications. The molecular formula is , with a molecular weight of approximately 9105.04 g/mol .
Vupanorsen functions through specific chemical interactions that inhibit the translation of angiopoietin-like 3 mRNA into protein. The primary reaction involves hybridization between Vupanorsen and its target mRNA, leading to degradation of the mRNA via RNase H-mediated cleavage.
The mechanism of action for Vupanorsen involves selective inhibition of angiopoietin-like 3 protein synthesis in hepatocytes. By reducing ANGPTL3 levels, Vupanorsen promotes improved lipid metabolism, leading to decreased triglyceride levels and other atherogenic lipoproteins.
Vupanorsen exhibits several notable physical and chemical properties that influence its therapeutic potential:
Vupanorsen has been primarily investigated for its potential applications in treating dyslipidemia and reducing cardiovascular risk associated with elevated triglyceride levels. Clinical studies have demonstrated its efficacy in lowering triglycerides and improving lipid profiles in patients with various metabolic disorders .
Vupanorsen (AKCEA-ANGPTL3-LRx) is a N-acetyl galactosamine (GalNAc)-conjugated antisense oligonucleotide (ASO) engineered for precise hepatic targeting. Its structure comprises:
Table 1: Structural Components of Vupanorsen
Component | Chemical Characteristics | Functional Role |
---|---|---|
Oligonucleotide Sequence | 20-mer, complementary to ANGPTL3 mRNA | Binds target mRNA via Watson-Crick base pairing |
Backbone Modification | Phosphorothioate linkages | Enhances stability against nucleases |
Conjugate | Triantennary GalNAc | Targets hepatocyte-specific ASGPR receptors |
Molecular Mechanism | RNase H1 recruitment | Cleaves target mRNA, preventing protein translation |
Angiopoietin-like 3 (ANGPTL3) is a hepatocyte-secreted protein that functions as a master regulator of lipoprotein metabolism. Genetic studies provide robust validation for its therapeutic targeting:
Table 2: Genetic Evidence Supporting ANGPTL3 Inactivation
Genetic Evidence | Population Impact | Clinical Significance |
---|---|---|
ANGPTL3 LoF variants | 1–3% of populations studied | Reduced TG, LDL-C, and remnant cholesterol |
Coronary artery disease risk reduction | Odds ratio: 0.60 (95% CI: 0.47–0.75) [8] | Validates target for atherosclerosis prevention |
Metabolic effects | Improved insulin sensitivity in carriers | No increased diabetes risk |
Residual cardiovascular risk persists despite statin therapy, driven partly by elevated triglycerides, remnant cholesterol, and atherogenic dyslipidemia. ANGPTL3 inhibition addresses multiple lipid parameters simultaneously:
Table 3: Lipid Modulation by Vupanorsen in Phase 2 Clinical Trials
Parameter | Change (80 mg Q4W vs. Placebo) | p-value | Biological Significance |
---|---|---|---|
Triglycerides | −44% | <0.0001 [1] | Reduces VLDL/chylomicron burden |
ANGPTL3 protein | −59% | <0.0001 [1] | Confers target engagement |
Remnant cholesterol | −38% | <0.0001 [1] | Lowers atherogenic remnant particles |
Non-HDL-C | −18% | <0.0001 [1] | Reflects total atherogenic lipoprotein burden |
Apolipoprotein C-III | −58% | <0.0001 [1] | Enhances LPL activity and TRL clearance |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7